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molecular formula C10H16N4 B8308143 2-Amino-7-ethyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepine

2-Amino-7-ethyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepine

Cat. No. B8308143
M. Wt: 192.26 g/mol
InChI Key: PPYXVCIIADJKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04409220

Procedure details

This compound was prepared analogous to Example 31 by alkylation of 2-amino-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepine dihydrobromide with ethyl bromide.
Name
2-amino-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepine dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.Br.[NH2:3][C:4]1[CH:5]=[N:6][C:7]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9][C:8]=2[N:14]=1.[CH2:15](Br)[CH3:16]>>[NH2:3][C:4]1[CH:5]=[N:6][C:7]2[CH2:13][CH2:12][N:11]([CH2:15][CH3:16])[CH2:10][CH2:9][C:8]=2[N:14]=1 |f:0.1.2|

Inputs

Step One
Name
2-amino-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepine dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.Br.NC=1C=NC2=C(CCNCC2)N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC=1C=NC2=C(CCN(CC2)CC)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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